molecular formula C16H17F2NO3S2 B2544119 2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203215-43-3

2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2544119
CAS No.: 1203215-43-3
M. Wt: 373.43
InChI Key: HVKYWOPINZTWPG-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H17F2NO3S2 and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Derivatives for Potential Therapeutic Applications

Derivatives similar to the mentioned compound have been synthesized and characterized for potential therapeutic applications. For instance, celecoxib derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds exhibit significant biological activities, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Bioactivity Studies on Sulfonamide Derivatives

Bioactivity studies on new benzenesulfonamide derivatives have identified compounds with interesting cytotoxic activities and potential as carbonic anhydrase inhibitors. These studies contribute to the understanding of the therapeutic potential of sulfonamide derivatives in cancer treatment and enzyme inhibition (Gul et al., 2016).

Cross-Coupling Reactions for Synthesis of Complex Molecules

The application of cross-coupling reactions involving benzenesulfonamide derivatives has been demonstrated, enabling the synthesis of complex molecules. Such methodologies are crucial for the development of new pharmaceuticals and materials (Miura et al., 1998).

Inhibition Studies for Therapeutic Targets

Further research into benzenesulfonamide derivatives has shown their potential in inhibiting carbonic anhydrase I and II, highlighting their relevance in designing inhibitors for therapeutic targets. Such inhibitors have applications in treating conditions like glaucoma, epilepsy, and cancer (Gul et al., 2016).

Novel Synthesis Techniques and Catalysis

Studies have also focused on novel synthesis techniques, such as the use of ytterbium(III) bis(perfluorooctanesulfonyl)imide for the synthesis of tetrahydrobenzo[b]pyrans. This research contributes to the field of catalysis and green chemistry by offering efficient and reusable catalysts for organic synthesis (Hong & Cai, 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. One source suggests that similar compounds may be harmful if swallowed and can cause severe skin burns and eye damage .

Properties

IUPAC Name

2,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3S2/c17-12-3-4-14(13(18)10-12)24(20,21)19-11-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKYWOPINZTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.